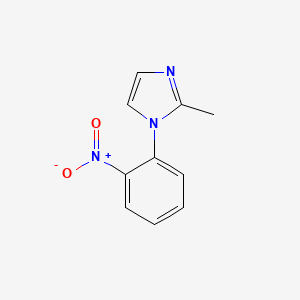

2-Methyl-1-(2-nitrophenyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

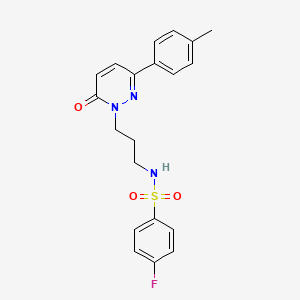

2-Methyl-1-(2-nitrophenyl)-1H-imidazole, more commonly known as MPNI, is an organic compound that has been used in various scientific research applications. MPNI is a nitroimidazole, a type of compound that is formed by the reaction of a nitro group with an imidazole ring. It has a molecular weight of 215.22 and a melting point of 65-67°C. MPNI has been used in various biochemical and physiological experiments, as well as in lab experiments.

Scientific Research Applications

Aldehyde Dehydrogenase Inhibition

2-Methyl-1-(2-nitrophenyl)-1H-imidazole is noted for its strong and lasting inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. The synthesis and structural assignment of this compound, also known as nitrefazole, have been investigated in detail (Klink, Pachler, & Gottschlich, 1985).

Hydrolytic Metalloenzyme Models

The compound has been studied for its role in activating the hydroxyl groups of N-alkyl-2-(hydroxymethyl)imidazole ligands by complexation with Cu2+. This research contributes to understanding the kinetics of transacylation processes, essential in biochemistry and pharmaceuticals (Tagaki et al., 1991).

Antimicrobial Properties

The antimicrobial activities of this compound derivatives have been a subject of interest. Research shows that these compounds exhibit significant antibacterial and antitrichomonal activities, offering potential applications in developing new antimicrobial agents (Cavalleri, Volpe, & Arioli, 1977).

Imidazole Derivatives in Antitubercular Therapy

Research into imidazole derivatives, including this compound, has indicated promising antitubercular activities. These compounds demonstrate inhibitory activity against Mycobacterium tuberculosis, suggesting potential use in antitubercular medication (Patel et al., 2017).

Enzyme Inhibition for Biodegradability Studies

The biodegradability of this compound and its derivatives has been assessed through modulation of histidine degradation enzymes. This approach helps predict the environmental impact and biodegradability of these compounds (Veeraragavan, Narayanaswamy, & Chidambaram, 2017).

Mechanism of Action

Target of Action

Imidazole derivatives, which include “2-Methyl-1-(2-nitrophenyl)-1H-imidazole”, are known to have high biological activity . They are used in practice as antibiotics, dyes, electroluminescent materials, organic semiconductors, DNA-binding agents, and more . They are also inhibitors of kinases, enzymes that catalyze phosphate group transfer from ATP .

Mode of Action

For example, some imidazole derivatives inhibit enzymes, while others bind to DNA .

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways, depending on their specific targets .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-methyl-1-(2-nitrophenyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-11-6-7-12(8)9-4-2-3-5-10(9)13(14)15/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNQAHMNBIOXCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519341.png)

![6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2519342.png)

![4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid](/img/structure/B2519343.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2519347.png)

![N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2519350.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2519353.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2519357.png)